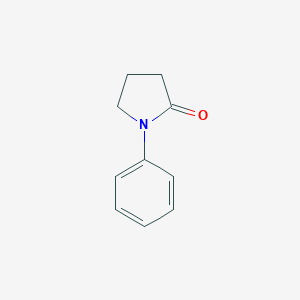

1-Phenylpyrrolidin-2-one

概要

説明

1-Phenylpyrrolidin-2-one is a chemical compound that has been studied for various applications, including its potential as an antipsychotic and anticonvulsant. It is a core structure in several synthesized compounds that exhibit a range of biological activities. The compound has been modified and used in different contexts, such as in the synthesis of antitumor and antimicrobial agents, as well as in the study of ring transformations and crystal structures .

Synthesis Analysis

The synthesis of 1-Phenylpyrrolidin-2-one derivatives has been approached through various methods. For instance, a dynamic kinetic resolution catalyzed by ω-transaminases was used to prepare enantiomerically enriched 4-phenylpyrrolidin-2-one, demonstrating the potential for creating cyclic analogues of γ-aminobutyric acid (GABA) derivatives . Additionally, a microwave-assisted, chemoselective synthesis was employed to create novel antitumor and antimicrobial derivatives, highlighting the efficiency and eco-friendliness of this method . The synthesis of related compounds, such as 2-phenylpyrroles, involved conformational restriction to maintain dopamine antagonistic activity .

Molecular Structure Analysis

The molecular structure of 1-Phenylpyrrolidin-2-one derivatives has been characterized using various techniques, including X-ray crystallography and spectroscopy. For example, the crystal structure of a substituted derivative revealed an orthorhombic centrosymmetric crystal form with two centers of chirality . The molecular geometry of these compounds has been optimized using density functional theory calculations, which align well with experimental data .

Chemical Reactions Analysis

1-Phenylpyrrolidin-2-one and its derivatives undergo various chemical reactions. The kinetics and mechanism of ring transformation reactions have been studied, showing that electron-acceptor substituents can affect the reaction course . The double reduction of cyclic sulfonamides has been used to synthesize phenylpyrrolidinylmethanol and methylphenylpyrrolidine, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Phenylpyrrolidin-2-one derivatives are influenced by their molecular structure. For instance, the presence of a hydroxyl group, heterocyclic motifs, and sulfur in a derivative was found to contribute to its antitumor and antimicrobial activities . The differences in crystal structures between racemic and enantiopure forms of a related compound, 3-ethyl-3-phenylpyrrolidin-2-one, suggest that stereochemistry can significantly impact the compound's physical properties, such as melting points, solubility, and bioavailability .

科学的研究の応用

Enantioselective Synthesis and Derivative Access

1-Phenylpyrrolidin-2-one has been used in dynamic kinetic resolution to produce enantiomerically enriched 4-phenylpyrrolidin-2-one, a cyclic analogue of γ-aminobutyric acid (GABA) derivatives, through an enzymatic amination reaction catalyzed by ω-transaminases. This method provides access to various 4-arylpyrrolidin-2-ones derivatives (Koszelewski, Faber, Kroutil, & Clay, 2009).

Crystal Structure Studies for Pharmaceutical Development

3-Ethyl-3-phenylpyrrolidin-2-one (EPP), an experimental anticonvulsant, demonstrates the significance of 1-Phenylpyrrolidin-2-one derivatives. Studies of its enantiomers reveal differences in crystal structures and hydrogen bonding patterns, which are crucial for understanding its bioavailability and solubility (Krivoshein, Lindeman, Timofeeva, & Khrustalev, 2017).

Antitumor and Antimicrobial Applications

Research has been conducted on microwave-assisted synthesis of novel antitumor and antimicrobial hydroxypyrrolidin2-ones, highlighting the potential of 1-Phenylpyrrolidin-2-one derivatives in developing new therapeutic agents (Azmy, Awad, Hefni, Saad, Eltoukhy, & Mabied, 2018).

Role in Inhibitor Development

1-Phenylpyrrolidin-2-one derivatives have been explored in the development of inhibitors for various applications, such as HCV NS5A inhibition and bromodomain inhibitors. This demonstrates the compound's versatility in drug discovery (DeGoey et al., 2014); (Hilton-Proctor et al., 2020).

Electrochemical Studies for Biomolecule Probing

The synthesis of ferrocene derivatives supported on polyvinylpyrrolidin-2-one (PVP) showcases the electrochemical potential of these compounds in detecting biomolecules, highlighting their role in bioanalytical chemistry (Baldoli et al., 2007).

Neuroscience and Stroke Research

1-Phenylpyrrolidin-2-one derivatives have shown potential in improving cognitive functions in rats with experimental ischemic stroke, illustrating their relevance in neuroscience and stroke research (Borozdenko et al., 2021).

作用機序

Target of Action

1-Phenylpyrrolidin-2-one, also known as phenylpyrrolidone, is a phenyl analogue of GABA . It has been found to inhibit non-muscle myosin II activity with high specificity . Non-muscle myosin II is a motor protein involved in various cellular processes such as cell division, migration, and maintenance of cell shape .

Mode of Action

It is known to have a sedative effect, decreasing the exploratory behavior of rats . It has also been shown to inhibit emotional reactions in dogs and cats . The inhibition of non-muscle myosin II activity suggests that it may interfere with the contractile machinery of the cell, affecting cellular processes like migration and division .

Biochemical Pathways

It’s known that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Pharmacokinetics

It is known to be soluble in chloroform and ethyl acetate, but insoluble in water . This suggests that it may have good bioavailability in lipid environments, but its absorption in aqueous environments like the gastrointestinal tract may be limited .

Result of Action

It has been shown to decrease exploratory behavior in rats and inhibit emotional reactions in dogs and cats . This suggests that it may have a calming or sedative effect at the cellular level .

Action Environment

Its solubility profile suggests that it may be more effective in lipid environments and less effective in aqueous environments

Safety and Hazards

将来の方向性

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

特性

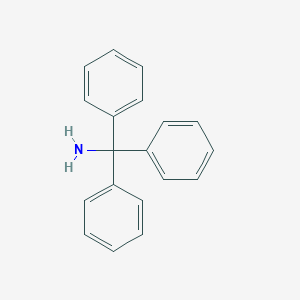

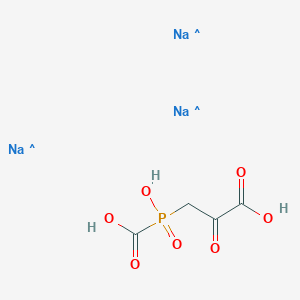

IUPAC Name |

1-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVIVASFFKKFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

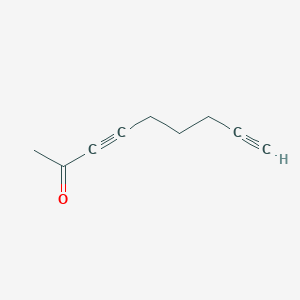

C1CC(=O)N(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196837 | |

| Record name | 1-Phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-pyrrolidinone | |

CAS RN |

4641-57-0 | |

| Record name | 1-Phenyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4641-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylpyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004641570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-pyrrolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLPYRROLIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8JL6C4DFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to 1-Phenylpyrrolidin-2-ones?

A1: 1-Phenylpyrrolidin-2-ones can be synthesized through various methods. One common approach is the ring closure of substituted 4-chloro-N-phenylbutanamides in the presence of a base like sodium hydroxide. [] This reaction proceeds through the formation of a cyclic intermediate followed by hydrolysis. Another method involves a palladium-catalyzed C–H activation of acetanilides with epoxides. [] This reaction proceeds via a strained 6,4-palladacycle intermediate and results in β-hydroxy substituted 1-Phenylpyrrolidin-2-ones.

Q2: How does the substitution pattern on the 1-Phenylpyrrolidin-2-one ring affect its reactivity?

A2: Substituents on both the phenyl ring and the pyrrolidinone ring can significantly influence the reactivity of 1-Phenylpyrrolidin-2-ones. For example, the presence of a nitro group at the para position of the phenyl ring in 1-(4-nitrophenyl)pyrrolidin-2-one affects its hydrolysis rate. [] Additionally, introducing a bromine atom at the 3-position of the pyrrolidinone ring can accelerate the hydrolysis reaction and impact the acidity of the intermediate. [] In the context of palladium-catalyzed C–H activation, different N-protecting groups on the aniline, like acetyl, 1,1-dimethylurea, pyrrolidinone, and indolinyl, can be employed to afford diversely substituted 1-Phenylpyrrolidin-2-ones. []

Q3: Can you provide an example of a reaction involving 1-Phenylpyrrolidin-2-one and its mechanistic details?

A3: One example is the reaction of 1-Phenylpyrrolidin-2-ones with the Vilsmeier-Haack reagent. [] This reaction leads to a rearrangement, forming δ2-pyrrolines containing a β-chlorovinylaldehyde fragment. While the exact mechanism may vary depending on the specific substrate and conditions, it likely involves the initial formation of an iminium ion intermediate upon reaction with the Vilsmeier-Haack reagent, followed by a series of rearrangements and eliminations.

Q4: Are there any reported crystal structures of 1-Phenylpyrrolidin-2-one derivatives?

A4: Yes, several crystal structures of 1-Phenylpyrrolidin-2-one derivatives have been reported. For instance, the crystal structure of 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one reveals a nearly planar pyrrolidine ring with specific dihedral angles between the ring system and the phenyl substituents. [] Additionally, the crystal structure of 5-methyl-5-[4-(methylamino)phenyl]-1-phenylpyrrolidin-2-one confirms the structure of this benzazepinone derivative. []

Q5: What are the potential applications of 1-Phenylpyrrolidin-2-ones in different fields?

A5: 1-Phenylpyrrolidin-2-ones hold potential in various fields. In synthetic organic chemistry, they serve as versatile building blocks for synthesizing complex molecules, particularly heterocycles. [] The palladium-catalyzed C–H activation reaction highlights their use in accessing diversely functionalized β-hydroxy derivatives, which can be further elaborated to biologically relevant structures. [] Their diverse reactivity and the possibility for structural modifications make them attractive targets for medicinal chemistry and drug discovery programs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B134851.png)

![3,7-Dimethyl-2h-furo[2,3-c]pyran-2-one](/img/structure/B134852.png)